7-Chloro-2-phenylimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-2-phenylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9ClN2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Breast Cancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines, including derivatives of 7-Chloro-2-phenylimidazo[1,2-a]pyridine, have shown promising activity against breast cancer cells. These compounds inhibited cell proliferation and induced cell death by apoptosis, highlighting their potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).
Synthesis Methods : Rapid and efficient synthesis methods have been developed for 2-phenylimidazo[1,2-a]pyridines, including those involving microwave-assisted synthesis in water–PEG-400. This represents an environmentally benign approach for producing these compounds (Jadhav et al., 2017).
Construction of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : New strategies for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones have been described, with potential applications in generating diverse chemical libraries for drug discovery (Zhang et al., 2019).
Fluorescent Properties : Studies on the fluorescent properties of imidazo[1,2-a]pyridine derivatives have been conducted, with the aim of developing novel fluorescent organic compounds (Tomoda et al., 1999).
Charge Distribution Studies : X-ray structural investigations and semi-empirical calculations of charge distribution in 2-phenylimidazo[1,2-a]pyridine and related salts have been performed, providing insights into the electronic structure of these compounds (Tafeenko et al., 1996).
Antiinflammatory Activity : Certain derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have shown antiinflammatory and analgesic activity, with potential applications in pharmaceutical development (Di Chiacchio et al., 1998).
Catalytic Activity in Oxidation Reactions : Imidazolo[1,2-a]pyridine derivatives, including 2-phenylimidazolo[1,2-a]pyridine, have been used as catalysts for the oxidation of catechol to o-quinone, demonstrating their utility in catalysis (Saddik et al., 2012).
Synthesis of N-Heterocycles : A straightforward synthesis approach for 2-phenylimidazo[1,2-a]pyridine has been described, useful in educational settings for demonstrating the preparation of bridged N-heterocycles (Santaniello et al., 2017).
properties
IUPAC Name |
7-chloro-2-phenylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCTPWOJAUIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenylimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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